molecular formula C21H19NO3 B214653 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214653
M. Wt: 333.4 g/mol
InChI Key: KLNMNCREQVFYHE-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as AHPI, is a synthetic compound that has been studied for its potential applications in the field of medicine. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of fungal and bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research on 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One potential area of study is the development of new drugs based on the structure of 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. Another area of study is the investigation of the compound's potential use in the treatment of fungal and bacterial infections. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 2-phenylacetylacetone with allylamine to form a Schiff base. This is followed by the addition of acetic anhydride and a catalytic amount of pyridine to form the corresponding acetyl derivative. The final step involves the reduction of the acetyl derivative with sodium borohydride to yield 1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer, antifungal, and antibacterial activity, making it a promising candidate for the development of new drugs.

properties

Product Name

1-allyl-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H19NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h2-13,25H,1,14-15H2/b13-12+

InChI Key

KLNMNCREQVFYHE-OUKQBFOZSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC=CC=C3)O

SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Origin of Product

United States

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